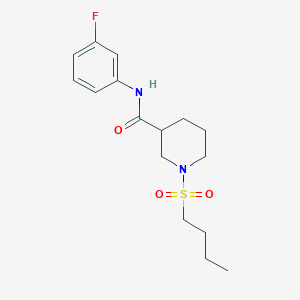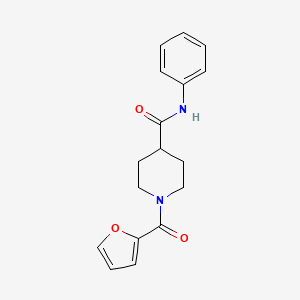
1-(2-furoyl)-N-phenylpiperidine-4-carboxamide
カタログ番号:
B5479013
分子量:
298.34 g/mol
InChIキー:
NWGRKXQPZUWGKP-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-furoyl)-4-piperidinamine hydrochloride” is a chemical compound . It’s related to “1-(2-furoyl)-piperazine”, which is also a chemical compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, benzamides were synthesized by stirring chloromethylbenzoyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium. The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine to acquire the target compounds .Molecular Structure Analysis
The molecular structure of “1-(2-furoyl)-piperazine” has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. The benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “1-(2-furoyl)-piperazine” has a molecular weight of 180.20 g/mol .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(furan-2-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(18-14-5-2-1-3-6-14)13-8-10-19(11-9-13)17(21)15-7-4-12-22-15/h1-7,12-13H,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGRKXQPZUWGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733340 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(4aS*,8aR*)-6-(3-chlorobenzoyl)-1-propyloctahydro-1,6-n...
Cat. No.: B5478930
CAS No.:
4-(3-iodo-5-methoxy-4-propoxybenzylidene)-5-methyl-2-ph...
Cat. No.: B5478936
CAS No.:
6-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-...
Cat. No.: B5478942
CAS No.:
2-{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-...
Cat. No.: B5478951
CAS No.:
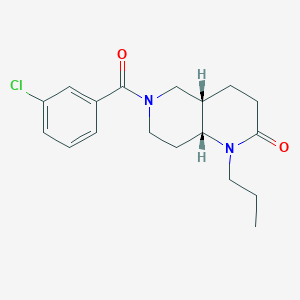
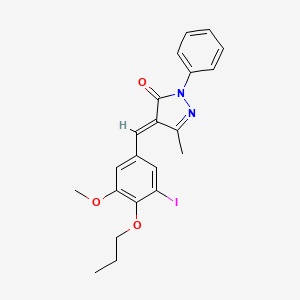
![6-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one semicarbazone](/img/structure/B5478942.png)
![2-{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5478951.png)
![N-{2-[(4aS*,8aR*)-1-(3-methylbutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B5478967.png)
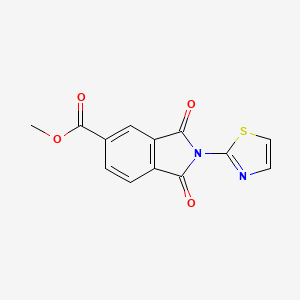
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5478987.png)
![methyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5478994.png)
![3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5479004.png)
![2-amino-6-methyl-4-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5479012.png)
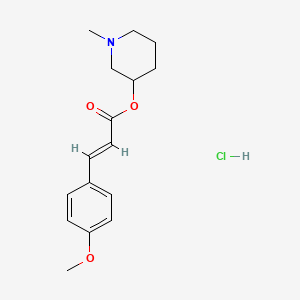
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5479037.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3,3,3-trifluoroalaninate](/img/structure/B5479044.png)
